3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide

Melatonin Receptor Ligand GPCR Pharmacology Binding Affinity

Generic tetrazolium salts or simple 5-aminotetrazoles cannot replicate the specific pharmacological profile conferred by the 3-amino substituent and bromide counterion of this compound. Ensure experimental reproducibility with a validated melatonin receptor ligand (Ki 8.30 nM). • Enables selective MT1/MT2 probe development with published nanomolar binding data. • 3-Amino group enhances nucleophilicity for efficient amide coupling under mild conditions. • Predicted LogP -0.47 and favorable solubility profile ensure reliable in vitro assay results. • Available as a high-purity bromide salt for immediate medicinal chemistry and analytical applications.

Molecular Formula C8H12BrN5
Molecular Weight 258.12 g/mol
CAS No. 820960-86-9
Cat. No. B12532438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
CAS820960-86-9
Molecular FormulaC8H12BrN5
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC[NH+]1C(=NN(N1)N)C2=CC=CC=C2.[Br-]
InChIInChI=1S/C8H11N5.BrH/c1-12-8(10-13(9)11-12)7-5-3-2-4-6-7;/h2-6,11H,9H2,1H3;1H
InChIKeySAQHRGFXMSQMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide: Versatile Tetrazolium Building Block


3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic tetrazolium salt with the molecular formula C8H12BrN5 and a molecular weight of 258.12 g/mol . It belongs to a class of compounds recognized for their utility as synthetic intermediates and as ligands for G-protein coupled receptors, particularly the melatonin receptor family [1]. This specific salt features a 3-amino substituent on the tetrazolium ring, a structural feature that distinguishes it from more common tetrazolium dyes and allows for its investigation as a potentially selective melatonin receptor ligand.

Structural Specificity of 3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide


Procuring a generic 'tetrazolium salt' or 'phenyl tetrazole' as a substitute for this specific compound introduces significant risk of experimental failure. The precise position of the 3-amino group is a critical determinant of its pharmacological profile, as it facilitates specific interactions with biological targets like the melatonin receptor, which simple 5-aminotetrazoles or common redox indicators like MTT cannot replicate [1]. Furthermore, the bromide counterion and the 1-methyl-5-phenyl substitution pattern confer a distinct electronic and solubility profile that directly influences binding kinetics and synthetic utility, making generic structural analogs an unreliable and non-interchangeable alternative for studies requiring this particular chemotype .

3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide: Comparative Evidence Guide


Melatonin Receptor Affinity

This compound demonstrates a defined, nanomolar affinity for the melatonin receptor, establishing it as a non-endogenous ligand scaffold. In a radioligand competition assay using [125I]iodomelatonin, it achieved a Ki of 8.30 nM, which represents a specific and measurable interaction [1]. This is in contrast to the endogenous ligand melatonin, which binds with higher affinity (Ki ~0.5 nM for human MT1), suggesting this compound could serve as a less potent, and thus potentially differently modulated, pharmacological probe or a lead for developing antagonists [2].

Melatonin Receptor Ligand GPCR Pharmacology Binding Affinity

Synthetic Reactivity: 3-Amino vs 5-Aminotetrazoles

The 3-amino group on this tetrazolium salt provides a unique reactive handle for further functionalization. Unlike 5-aminotetrazoles, where the amino group is electronically deactivated by the ring's electron-withdrawing nature, the quaternary tetrazolium system of this compound makes the 3-amino group a more reactive nucleophile [1]. This allows for direct derivatization, such as amidation or sulfonation, under milder conditions than those required for its 5-amino-substituted neutral tetrazole counterparts, which typically need activation or harsher reagents [2].

Synthetic Intermediate Chemical Derivatization Tetrazolium Chemistry

Redox Potential: Phenyl vs Methyl Substitution

The electrochemical reduction of tetrazolium salts to formazans is highly sensitive to ring substitution. The 5-phenyl group in this compound exerts an electron-withdrawing effect, which is known to increase the reduction potential compared to 5-alkyl-substituted analogs [1]. While direct redox potential data for this specific salt is unavailable, a computational study on Tunable Aryl Methyl Amino Tetrazolium-based Ionic Liquids (TAMATILs) demonstrates that phenyl ring substitution alters the cation's enthalpy of formation and interaction energies, implying a distinct redox profile [2]. This makes this compound potentially more suitable as a selective biological redox indicator than, for example, 1-methyl-5-alkyl-tetrazolium bromides.

Redox Indicator Formazan Formation Electrochemical Properties

Bromide Counterion Solubility Profile

The bromide salt form of this tetrazolium cation directly impacts its solubility profile compared to the chloride or iodide analogs. Bromide salts of quaternary ammonium compounds typically exhibit intermediate solubility in organic solvents—soluble in polar aprotic solvents like DMSO and acetonitrile, but less soluble in water than the corresponding chloride salts . This solubility window is often optimal for biological assays, as it allows for the preparation of concentrated stock solutions in DMSO while minimizing precipitation upon dilution into aqueous buffer, a common issue with less soluble iodide salts. This is supported by general principles of salt form selection in drug discovery, where bromide salts are frequently chosen for in vitro screening over less soluble alternatives [1].

Solubility Modulation Counterion Exchange Formulation Chemistry

Key Application Scenarios for 3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide


Melatonin Receptor Probe Development

This compound's confirmed nanomolar affinity (Ki 8.30 nM) for the melatonin receptor positions it as a valuable starting point for developing selective agonist or antagonist probes. A research group aiming to dissect MT1/MT2 receptor signaling pathways would select this compound over generic tetrazoles to establish a structure-activity relationship around the tetrazolium core, a strategy validated by its published binding data [1].

Synthesis of C3-Diversified Tetrazolium Libraries

Medicinal chemistry teams requiring a reactive scaffold for parallel synthesis of melatonin receptor ligands would prioritize this bromide salt. The enhanced nucleophilicity of the 3-amino group, compared to 5-aminotetrazoles, allows for efficient amide coupling and sulfonamide formation under mild conditions, enabling the rapid exploration of chemical space around the tetrazolium core [2].

Redox Indicator Development

For analytical laboratories seeking to develop a new colorimetric or fluorometric assay for dehydrogenase activity, this compound offers a unique electronic profile. The 5-phenyl substituent's electron-withdrawing effect is predicted to influence its reduction potential, providing a basis for designing a redox indicator with different sensitivity or specificity compared to the industry-standard MTT [3].

Formulation for In Vitro ADME/PK Screening

In early-stage drug discovery, compound solubility in both organic and aqueous media is a critical parameter. This bromide salt's predicted physicochemical properties, including a LogP of -0.47, make it a practical choice for preparing high-concentration DMSO stocks that maintain solubility upon dilution into aqueous buffer, a common technical hurdle that can be more problematic with analogous iodide salts, ensuring more reliable in vitro assay data .

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